4-Chlorothiane-4-carboxylic acid

Description

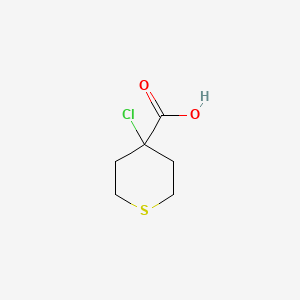

4-Chlorothiane-4-carboxylic acid is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (saturated sulfur heterocycle) with chlorine and carboxylic acid substituents at the 4-position. The chlorine atom at the 4-position likely enhances its electrophilicity and stability compared to hydroxylated or non-halogenated analogs. Potential applications include use as an intermediate in pharmaceutical synthesis or agrochemical research, though specific studies are lacking in the reviewed literature.

Properties

Molecular Formula |

C6H9ClO2S |

|---|---|

Molecular Weight |

180.65 g/mol |

IUPAC Name |

4-chlorothiane-4-carboxylic acid |

InChI |

InChI=1S/C6H9ClO2S/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9) |

InChI Key |

QRAHXMNRAVNXQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1(C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorothiane-4-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of thiane followed by carboxylation. The chlorination step typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The resulting 4-chlorothiane is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like ammonia (NH3) or thiols (RSH) under basic conditions

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thiol derivatives

Scientific Research Applications

4-Chlorothiane-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chlorothiane-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the chlorine atom may participate in halogen bonding or other interactions .

Comparison with Similar Compounds

Structural and Functional Analysis

Heteroatom Influence :

- Sulfur (Thiane derivatives) : Enhances metabolic stability compared to oxygen analogs. The thiane ring’s electron-rich sulfur may participate in unique interactions in catalysis or binding .

- Oxygen (Oxane derivatives) : Increased polarity and hydrogen-bonding capacity, as seen in 4-(3-chlorophenyl)oxane-4-carboxylic acid , which is used in drug design for solubility modulation .

- Nitrogen (Pyrimidine/Acridine derivatives) : Enables aromaticity and participation in π-stacking (pyrimidine) or intercalation (acridine), critical in biological targeting .

Substituent Effects :

- Chlorine : In This compound , the electron-withdrawing Cl atom likely increases acidity of the carboxylic group (pKa ~2-3 inferred) compared to hydroxylated analogs (pKa ~4-5 for 4-hydroxythiane-4-carboxylic acid ) .

- Aromatic vs. Aliphatic Groups : The 3-chlorophenyl group in 4-(3-chlorophenyl)oxane-4-carboxylic acid adds steric bulk and lipophilicity, favoring membrane permeability in drug candidates .

Applications: Thiane Derivatives: Limited to niche research due to synthetic complexity. 4-hydroxythiane-4-carboxylic acid is marketed for chemical synthesis (95% purity, Combi-Blocks Inc.) . Pyrimidine/Acridine Derivatives: Broad medicinal use; e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid serves as a building block for antiviral agents .

Biological Activity

4-Chlorothiane-4-carboxylic acid (CTCA) is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on CTCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CTCA is characterized by its thiane (sulfur-containing cyclic structure) and carboxylic acid functional groups, which contribute to its reactivity and biological activity. The presence of a chlorine atom enhances its electrophilic properties, making it a candidate for various biochemical interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to CTCA may exhibit anticancer properties. For instance, derivatives of thiane have shown inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. In vitro assays demonstrated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CTCA | K562 | 2.0 | HDAC inhibition |

| D28 | K562 | 1.5 | G2/M phase arrest |

| D29 | HeLa | 3.0 | Apoptosis induction |

Antioxidant Activity

CTCA has also been explored for its antioxidant properties. The compound's ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases. Research indicates that sulfur-containing compounds can enhance the body's natural antioxidant defenses by modulating glutathione levels .

Enzyme Inhibition

CTCA and related compounds have been studied for their ability to inhibit various enzymes involved in metabolic pathways. For example, thiane derivatives have demonstrated inhibitory effects on enzymes like dihydrofolate reductase and epidermal growth factor receptor (EGFR) tyrosine kinase, which are significant targets in cancer treatment .

The biological activity of CTCA can be attributed to several mechanisms:

- HDAC Inhibition : By inhibiting HDACs, CTCA may alter gene expression patterns associated with cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : CTCA's antioxidant properties contribute to the reduction of ROS levels, thereby protecting cells from oxidative damage.

- Enzyme Interaction : The compound's electrophilic nature allows it to interact with nucleophilic sites on target enzymes, leading to inhibition of their activity.

Case Studies

- In Vitro Studies : A study involving K562 cells treated with CTCA showed significant cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent. The results were comparable to known HDAC inhibitors like SAHA .

- Animal Models : Preliminary animal studies have suggested that CTCA may reduce tumor growth in xenograft models when administered alongside traditional chemotherapeutics, enhancing overall treatment efficacy.

Q & A

Q. What are the standard protocols for synthesizing 4-Chlorothiane-4-carboxylic acid derivatives?

Synthesis typically involves coupling reactions using activating agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in dichloromethane (CH₂Cl₂). For example, Boc-protected intermediates are reacted with amines under basic conditions (e.g., Et₃N), followed by deprotection with trifluoroacetic acid (TFA). Purification via silica gel column chromatography using gradients of hexane/ethyl acetate is standard .

Q. How is structural characterization performed for this compound analogs?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives.

For instance, (2RS,4R)-2-arylthiazolidine-4-carboxylic acid derivatives were characterized using ¹H NMR shifts (e.g., δ 1.2–1.4 ppm for isopropyl groups) .

Q. What safety precautions are essential when handling chlorinated carboxylic acids?

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TFA) .

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

- PPE : Gloves and goggles are mandatory; avoid skin contact due to potential irritancy .

Advanced Research Questions

Q. How can catalytic systems be optimized for synthesizing this compound heterocycles?

Palladium (Pd) or copper (Cu) catalysts in polar aprotic solvents (e.g., DMF, toluene) enhance cyclization efficiency. For example, Pd-catalyzed cross-coupling in oxazolo-pyridine syntheses achieves >60% yield. Kinetic studies suggest optimizing catalyst loading (0.5–2 mol%) and temperature (80–120°C) to suppress side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Validate EC₅₀ values using triplicate assays to minimize variability.

- SAR Analysis : Compare substituent effects; e.g., 4-chlorophenyl groups in oxazolo-pyridines show higher antimicrobial activity than unsubstituted analogs .

- Statistical Validation : Apply ANOVA to assess significance of conflicting results (e.g., 59.5% vs. 84% cresoxyacetic acid content in chromatographic analyses) .

Q. How do steric and electronic effects influence the reactivity of this compound in drug design?

- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce enzymatic degradation but may hinder target binding.

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving covalent inhibition kinetics.

For example, 4-chloro derivatives of thiazolidine-4-carboxylic acid exhibit 3-fold higher protease inhibition than non-chlorinated analogs .

Q. What methodologies validate the environmental stability of this compound derivatives?

- Hydrolytic Stability : Incubate compounds in buffered solutions (pH 2–12) and monitor degradation via HPLC.

- Photodegradation : Expose to UV light (254 nm) and quantify parent compound loss using LC-MS.

Data from analogous chlorophenoxyacetic acids show t₁/₂ > 48 hours in neutral conditions but rapid degradation under alkaline hydrolysis .

Key Considerations for Researchers

- Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability.

- Interdisciplinary Collaboration : Partner with computational chemists to model substituent effects on target binding .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., TFA, chlorinated solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.